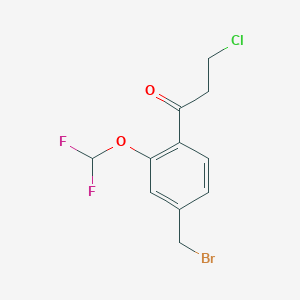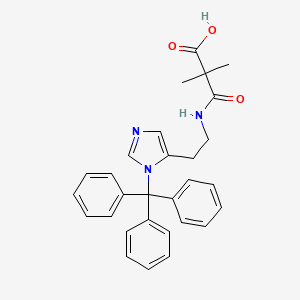
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl ester group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonylation of a suitable pyrrole precursor. One common method involves the reaction of 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
化学反応の分析
Types of Reactions
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents, often in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed, usually in aqueous or mixed solvent systems.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
科学的研究の応用
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules through sulfonylation reactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles such as amino acids, peptides, and proteins, leading to the formation of covalent bonds. This reactivity is exploited in biochemical applications to modify and study the function of biomolecules.
類似化合物との比較
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis as a reagent for the preparation of β-lactams and other heterocycles.
6-Chlorosulfonylbenzoxazolin-2-ones: Used in the synthesis of sulfonic acids and their derivatives.
Uniqueness
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the pyrrole ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C7H7ClFNO4S |
|---|---|
分子量 |
255.65 g/mol |
IUPAC名 |
methyl 4-chlorosulfonyl-3-fluoro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7ClFNO4S/c1-10-3-4(15(8,12)13)5(9)6(10)7(11)14-2/h3H,1-2H3 |
InChIキー |
HCLYHYHGLLIJFB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=C1C(=O)OC)F)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


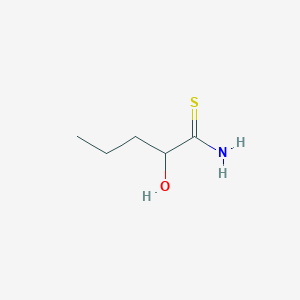

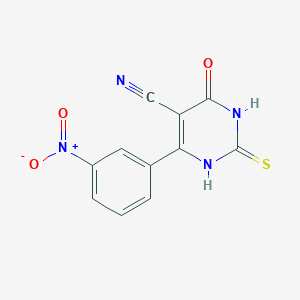
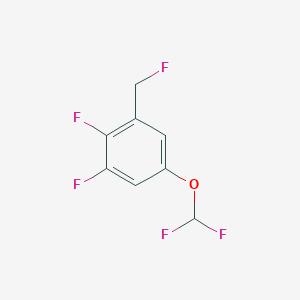
![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
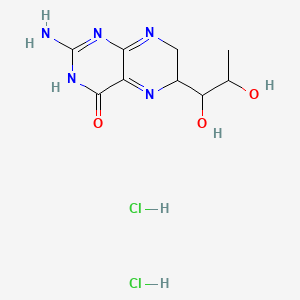


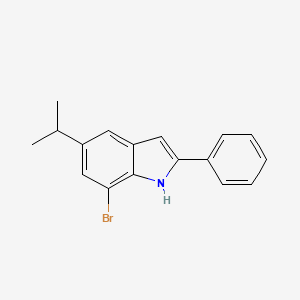
![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)

